molecular formula C23H21ClFN5O2S B2742501 2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide CAS No. 1359312-81-4

2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2742501
CAS No.: 1359312-81-4
M. Wt: 485.96
InChI Key: PHFBKHJCWKAWKK-UHFFFAOYSA-N
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Description

The compound 2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a pyrazolo-pyrimidine derivative characterized by:

  • Substituents:
    • 2-Chlorophenylmethyl at position 4.
    • Ethyl and methyl groups at positions 1 and 3, respectively.
    • Sulfanyl-acetamide side chain at position 5, terminating in an N-(4-fluorophenyl) group.

Properties

IUPAC Name

2-[6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN5O2S/c1-3-30-21-20(14(2)28-30)27-23(29(22(21)32)12-15-6-4-5-7-18(15)24)33-13-19(31)26-17-10-8-16(25)9-11-17/h4-11H,3,12-13H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFBKHJCWKAWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3Cl)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a derivative of the pyrazolo[4,3-d]pyrimidine scaffold, which has gained attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazolo[4,3-d]pyrimidine core.
  • Substituents including 2-chlorophenyl , ethyl , and fluorophenyl groups.
  • A sulfanyl group that may enhance its biological activity.

Anticancer Properties

The pyrazolo[4,3-d]pyrimidine derivatives have been extensively studied for their anticancer potential. Several studies indicate that compounds within this class exhibit significant inhibitory activity against various cancer cell lines.

  • Inhibitory Activity :
    • The compound has shown promising results in inhibiting tumor cell proliferation. For example, a related pyrazolo[3,4-d]pyrimidine derivative demonstrated an IC50 of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
    • Another study reported that analogs with similar scaffolds exhibited IC50 values ranging from 1.74 µM to 40.75 µM against various cancer cell lines including MCF-7 and HepG2 .
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis in cancer cells, as evidenced by flow cytometric analysis showing significant apoptosis at low micromolar concentrations .
    • Molecular docking studies suggest that these compounds interact with DNA topoisomerase, a common target for anticancer agents, enhancing their antiproliferative effects .

Other Biological Activities

Beyond anticancer effects, pyrazolo[4,3-d]pyrimidine derivatives have been explored for additional therapeutic potentials:

  • Inhibition of HIF-PHD : Some derivatives have been identified as inhibitors of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), promoting erythropoietin production and showing promise in treating renal anemia .
  • Anti-inflammatory Effects : Research indicates that certain derivatives may also exhibit anti-inflammatory properties, contributing to their therapeutic profile in various diseases .

Table: Summary of Biological Activities

CompoundActivityIC50 (µM)Cell Line
1aAntitumor2.24A549
1dAntitumor1.74MCF-7
1eAntitumor40.75HepG2
13HIF-PHD InhibitorVariesIn vivo (anemic model)
35Cytotoxicity1.1HCT116

Notable Research Findings

  • A study found that oral administration of a pyrazolo[4,3-d]pyrimidine derivative increased hemoglobin levels significantly in anemic model rats after repeated doses .
  • Another investigation highlighted the cytotoxicity of various pyrazolo derivatives against multiple cancer cell lines with minimal toxicity to normal cells, indicating a favorable therapeutic index for further development .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazolopyrimidine derivatives. The mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory response.

Key Findings :

  • Inhibition of COX Enzymes : Research indicates that certain derivatives exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, some derivatives reported IC50 values as low as 0.04 μmol, indicating potent anti-inflammatory properties.
  • Mechanism of Action : The compound reduces the production of prostaglandin E2 (PGE2), a key mediator in inflammation. The presence of electron-donating substituents enhances this activity by stabilizing the enzyme-inhibitor complex.

Anticancer Activity

The anticancer potential of this compound is also under investigation. Pyrazolopyrimidine derivatives have shown promise in targeting various cancer cell lines.

Research Insights :

  • Cell Proliferation Inhibition : Studies have demonstrated that these compounds can inhibit cell proliferation in several cancer types by inducing apoptosis and cell cycle arrest.
  • Targeting Specific Pathways : The compound may affect critical signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural FeatureRole
Sulfanyl Group Essential for interaction with biological targets
Acetamide Functional Group Enhances solubility and bioavailability
Substituted Aromatic Rings Improves membrane permeability and binding affinity

Case Studies

Several case studies have been documented regarding the therapeutic applications of pyrazolopyrimidine derivatives:

  • Case Study on Anti-inflammatory Effects : A study evaluated various pyrazolopyrimidine derivatives against COX enzymes using an inhibitor screening assay. The results indicated significant suppression of COX enzyme activity.
  • Case Study on Anticancer Activity : Another study focused on a specific derivative's effect on breast cancer cell lines, showing a marked reduction in cell viability and induction of apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structure Modifications

Table 1: Comparison of Core Heterocyclic Systems
Compound Core Structure Key Modifications Biological Implications
Target Compound Pyrazolo[4,3-d]pyrimidin-7-one N/A Likely kinase inhibition
Example from Pyrazolo[3,4-b]pyridin-6-one Pyridine ring instead of pyrimidine Altered binding to ATP pockets
Compound from Thieno[3,2-d]pyrimidin-4-one Thiophene ring replaces pyrazole Enhanced electronic delocalization

Substituent Effects on Bioactivity

Table 2: Substituent-Driven Properties
Compound (Source) Position 6 Substituent Acetamide Terminal Group Solubility (Predicted) Binding Affinity (Hypothetical)
Target Compound 2-Chlorophenylmethyl 4-Fluorophenyl Moderate (logP ~3.5) High (Cl/F halogen interactions)
Compound 3-Methoxybenzyl 3-Fluorophenyl Higher (logP ~2.8) Moderate (OCH3 reduces lipophilicity)
Compound Chromen-2-yl with F Isobutylamide Low (logP ~4.1) Variable (bulky substituents)

Key Insights :

  • The 4-fluorophenyl terminal group may engage in halogen bonding with target proteins, a feature shared with the 3-fluorophenyl analog but with distinct spatial orientation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Use a modular approach, starting with pyrazolo[4,3-d]pyrimidinone intermediates. Incorporate thioacetamide coupling via nucleophilic substitution (e.g., using mercaptoacetic acid derivatives) under inert atmosphere (N₂/Ar) .
  • Optimization : Apply Design of Experiments (DoE) to assess variables (temperature, solvent polarity, catalyst loading). For example, use a Central Composite Design (CCD) to model yield dependence on reaction time and temperature .
  • Example conditions :
StepReagents/ConditionsYield (%)Catalyst
1DMF, K₂CO₃, 80°C65–70None
2EtOH, Pd/C, H₂855% Pd/C

Q. How should researchers characterize the compound’s structural identity and purity?

  • Methodology :

  • X-ray crystallography : Resolve crystal lattice parameters (e.g., space group, unit cell dimensions) to confirm stereochemistry. Reference disorder handling in pyrimidine rings .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., δ 2.35 ppm for CH₃ groups; δ 165–170 ppm for carbonyls) .
  • FTIR : Identify key bands (e.g., 1680–1720 cm⁻¹ for C=O; 750–775 cm⁻¹ for C-S) .
  • HPLC-MS : Use C18 columns (ACN:H₂O gradient) with ESI+ to confirm molecular ion [M+H]⁺ and purity ≥95% .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis/purification .
  • First aid :
  • Inhalation : Move to fresh air; administer oxygen if needed .
  • Skin contact : Wash with 10% ethanol-water solution, then soap .
  • Waste disposal : Neutralize with 1M NaOH before incineration.

Advanced Research Questions

Q. How do non-covalent interactions influence the compound’s reactivity in catalytic or supramolecular systems?

  • Methodology :

  • Theoretical modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential (MESP) surfaces and identify H-bonding/π-π interaction sites .
  • Experimental validation : Use NMR titration (e.g., in DMSO-d₆) to measure association constants (Ka) with host molecules (e.g., cyclodextrins) .
  • Key findings :
Interaction TypeEnergy (kcal/mol)Role in Reactivity
C-H···O-3.2Stabilizes transition state
π-π stacking-5.8Enhances catalytic turnover

Q. What computational strategies predict the compound’s pharmacokinetic or electronic properties?

  • Methodology :

  • ADMET prediction : Use SwissADME or QikProp to calculate logP (≈3.2), PSA (≈110 Ų), and CYP450 inhibition .
  • HOMO-LUMO analysis : Compute frontier orbitals (Gaussian 09) to assess redox stability (ΔE ≈ 4.1 eV) .
  • Molecular docking (AutoDock Vina) : Screen against kinase targets (e.g., EGFR, IC₅₀ ≈ 0.8 µM) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodology :

  • Meta-analysis : Compare IC₅₀ values across assays (e.g., MTT vs. CellTiter-Glo) using ANOVA to identify assay-specific biases.
  • Dose-response validation : Re-test in triplicate with controls (e.g., staurosporine for apoptosis) .
  • Example discrepancies :
StudyAssay TypeIC₅₀ (µM)Notes
AMTT1.2HepG2 cells
BFlow cytometry0.7Apoptosis marker

Notes

  • For synthesis, prioritize modular routes over one-pot reactions to minimize side products .
  • Address contradictions by standardizing assay protocols and reporting confidence intervals.

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